
CLinDMA: A Technical Guide to Structure,
Properties, and Applications in siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CLinDMA

Cat. No.: B10831051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CLinDMA is a synthetic, ionizable cationic lipid that has garnered significant attention in the

field of nucleic acid delivery, particularly for small interfering RNA (siRNA). Its chemical

structure is designed to facilitate the encapsulation of negatively charged siRNA molecules into

lipid nanoparticles (LNPs) and promote their efficient delivery into target cells. This technical

guide provides an in-depth overview of the chemical structure and properties of CLinDMA,

detailed methodologies for the formulation and characterization of CLinDMA-containing LNPs,

and a discussion of its mechanism of action in mediating siRNA delivery and the associated

inflammatory response.

CLinDMA Structure and Chemical Properties
CLinDMA (Chemical Abstract Service (CAS) Number: 908860-82-2) is a complex cationic lipid

with a molecular formula of C54H97NO3 and a molecular weight of 808.35 g/mol .[1][2] Its

structure features a tertiary amine head group, which is ionizable, and two long, unsaturated

hydrocarbon tails. This amphipathic nature is crucial for its function in forming lipid bilayers and

encapsulating therapeutic payloads.

A two-dimensional representation of the CLinDMA chemical structure is provided below.
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Caption: 2D Chemical Structure of CLinDMA.

Physicochemical Properties
The physicochemical properties of CLinDMA are central to its utility in drug delivery. While

specific experimental data for CLinDMA on properties like the pKa is not readily available in

public literature, we can infer its characteristics based on its classification as an ionizable lipid

designed for siRNA delivery.

Table 1: Physicochemical Properties of CLinDMA and Related Ionizable Lipids

Property CLinDMA

Representative
Ionizable Lipids
(e.g., DLin-MC3-
DMA)

Reference(s)

Molecular Formula C54H97NO3 C43H79NO5 [1][2]

Molecular Weight 808.35 g/mol 642.08 g/mol [1]

CAS Number 908860-82-2 1224606-06-7

Appearance Viscous Liquid
Colorless to pale

yellow oil
-

Solubility
DMSO: ~120-140

mg/mL

Soluble in ethanol,

chloroform, DMSO

pKa (apparent) Not publicly available

6.2 - 6.5 (Optimal

range for siRNA

delivery)

-

Synthesis of CLinDMA
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A detailed, step-by-step synthesis protocol for CLinDMA is not publicly available and is likely

considered proprietary by commercial suppliers. However, the general synthesis of similar

dialkylamino lipids involves a multi-step process. A generalized synthetic scheme is presented

below to illustrate the likely chemical transformations involved.

Generalized Synthesis of a Dialkylamino Lipid

Starting Materials
(e.g., glycerol derivative, fatty acids) EsterificationAcylation Introduction of Amine HeadgroupFunctional group manipulation Final Cationic Lipid

(e.g., CLinDMA)
Amination

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of a cationic lipid like CLinDMA.

Formulation and Characterization of CLinDMA-
based Lipid Nanoparticles (LNPs)
CLinDMA is a key component in the formulation of LNPs for siRNA delivery, such as the

LNP201 formulation. These LNPs are typically composed of the cationic lipid (CLinDMA), a

neutral helper lipid (e.g., distearoylphosphatidylcholine - DSPC), cholesterol to stabilize the

lipid bilayer, and a PEGylated lipid (e.g., PEG-DMG) to improve circulation time and reduce

aggregation.

Experimental Protocol: LNP Formulation by Microfluidic
Mixing
This protocol describes a representative method for formulating siRNA-loaded LNPs using a

microfluidic device.

Preparation of Lipid Stock Solution:

Dissolve CLinDMA, DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio

(e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.

Ensure all lipids are fully dissolved, which may require gentle heating.
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Preparation of siRNA Aqueous Solution:

Dissolve the siRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The

acidic pH ensures that the tertiary amine of CLinDMA is protonated, facilitating

electrostatic interactions with the negatively charged siRNA.

Microfluidic Mixing:

Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

Pump the two solutions through a microfluidic mixing device (e.g., a T-junction or

staggered herringbone mixer) at a defined flow rate ratio (typically 3:1 aqueous to

ethanol). The rapid mixing leads to the self-assembly of the lipids around the siRNA,

forming LNPs.

Purification and Buffer Exchange:

The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., phosphate-

buffered saline, pH 7.4) to remove the ethanol and raise the pH. This deprotonates the

CLinDMA, resulting in a near-neutral surface charge for the LNPs.

Alternatively, tangential flow filtration (TFF) can be used for purification and concentration.

Sterilization:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
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LNP Formulation Workflow

Lipid Stock Preparation
(CLinDMA, DSPC, Cholesterol, PEG-Lipid in Ethanol)

Microfluidic Mixing

siRNA Solution Preparation
(in acidic buffer, pH 4)

Dialysis / TFF
(Buffer exchange to pH 7.4)

Sterile Filtration
(0.22 µm filter)

Final LNP Formulation
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Caption: Experimental workflow for the formulation of CLinDMA-based LNPs.

Characterization of LNPs
The physicochemical characteristics of the formulated LNPs are critical for their in vitro and in

vivo performance.

Table 2: Representative Physicochemical Characteristics of Ionizable Lipid-based LNPs
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Parameter Typical Range Method of Analysis

Particle Size (Diameter) 80 - 150 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential (at pH 7.4) -10 to +10 mV
Laser Doppler Velocimetry

(LDV)

Encapsulation Efficiency > 85% RiboGreen Assay or HPLC

Mechanism of Action in siRNA Delivery
The efficacy of CLinDMA-containing LNPs in siRNA delivery is attributed to a multi-step

process that facilitates the transport of siRNA across cellular membranes to the cytoplasm,

where it can engage with the RNA-induced silencing complex (RISC).

Endocytosis: LNPs are taken up by cells through endocytosis.

Endosomal Escape: As the endosome matures, its internal pH drops. This acidic

environment protonates the tertiary amine of CLinDMA, leading to a positive charge. The

positively charged CLinDMA then interacts with the negatively charged lipids of the

endosomal membrane, disrupting the membrane and allowing the encapsulated siRNA to be

released into the cytoplasm.

RISC Loading and Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the

RISC, which then targets and cleaves the complementary messenger RNA (mRNA), leading

to gene silencing.
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Mechanism of siRNA Delivery by CLinDMA-LNP

LNP Uptake via Endocytosis

LNP in Endosome (pH ~6.5)

Endosomal Acidification (pH ~5.5)

CLinDMA Protonation

Endosomal Membrane Disruption

siRNA Release into Cytoplasm

RISC Loading

mRNA Cleavage and Gene Silencing
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Caption: Cellular mechanism of siRNA delivery mediated by CLinDMA-containing LNPs.

Inflammatory Response
It is well-documented that CLinDMA and LNPs formulated with it can induce an acute

inflammatory response. This is an important consideration in the development of siRNA
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therapeutics. The inflammatory response is thought to be triggered by the interaction of the

cationic lipid with components of the innate immune system.

The proposed signaling pathway involves the activation of Toll-like receptors (TLRs) and other

pattern recognition receptors, leading to the downstream activation of transcription factors such

as NF-κB and the mitogen-activated protein kinase (MAPK) pathway. This, in turn, results in the

production and release of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α,

and various interleukins.
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Inflammatory Signaling Pathway of CLinDMA-LNPs
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Caption: Proposed signaling pathway for the inflammatory response induced by CLinDMA-

LNPs.

Conclusion
CLinDMA is a potent ionizable cationic lipid that plays a crucial role in the formulation of

effective siRNA delivery systems. Its chemical structure and physicochemical properties are

finely tuned to facilitate siRNA encapsulation, cellular uptake, and endosomal escape. While

detailed synthetic protocols and specific physicochemical data for CLinDMA are not widely

available, a comprehensive understanding of its function can be derived from the broader

knowledge of ionizable lipids in LNP technology. The methodologies for LNP formulation and

characterization are well-established, allowing for the reproducible production of nanoparticles

with desired attributes. A thorough understanding of both the mechanism of siRNA delivery and

the potential for an inflammatory response is essential for the continued development and

optimization of CLinDMA-based therapeutics. Future research may focus on modifying the

structure of CLinDMA to enhance its efficacy while mitigating its inflammatory potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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